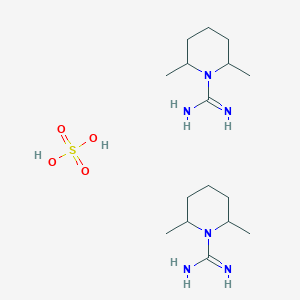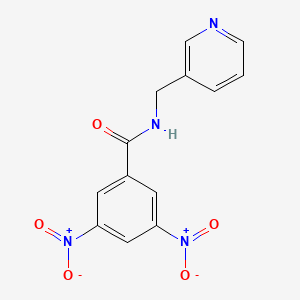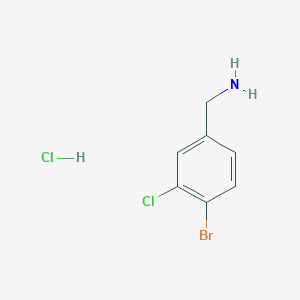![molecular formula C19H22N4O3S B2506225 1-メチル-1H-1,3-ベンゾジアゾール-2-[4-(2-メトキシベンゼンスルホニル)ピペラジン-1-イル] CAS No. 1235376-05-2](/img/structure/B2506225.png)
1-メチル-1H-1,3-ベンゾジアゾール-2-[4-(2-メトキシベンゼンスルホニル)ピペラジン-1-イル]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound known for its potential therapeutic applications. This compound is part of a broader class of benzimidazole derivatives, which are often studied for their pharmacological properties, particularly their interactions with adrenergic receptors .
科学的研究の応用
2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications:
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as a ligand for the α1-AR . It binds to these receptors, leading to their activation or blockade . This interaction results in changes in the function of the receptors, which can have therapeutic effects for numerous disorders .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The binding of the compound to these receptors can affect the signaling pathways associated with these neurotransmitters . This can lead to changes in the contraction of smooth muscles and other downstream effects .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied using in silico docking and molecular dynamics simulations, along with binding data . These studies have identified promising lead compounds .
Result of Action
The action of the compound on the α1-ARs can have a range of molecular and cellular effects. For example, it can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic effects for a range of disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
生化学分析
Biochemical Properties
The compound 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole has shown affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The nature of these interactions is primarily through binding, which can influence the activity of these receptors and subsequently affect various biochemical reactions .
Cellular Effects
The effects of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole on cells are largely determined by its interactions with alpha1-adrenergic receptors . These receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole involves its binding to alpha1-adrenergic receptors . This binding can lead to the activation or inhibition of these receptors, leading to changes in gene expression and other molecular-level effects .
準備方法
The synthesis of 2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
化学反応の分析
2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
類似化合物との比較
2-[4-(2-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can be compared to other benzimidazole derivatives and arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil . These compounds share similar structural features and pharmacological activities but differ in their specific receptor affinities and therapeutic applications . The unique combination of the benzimidazole core and the methoxybenzenesulfonyl-piperazine moiety gives this compound distinct properties, making it a valuable candidate for further research and development .
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-16-8-4-3-7-15(16)20-19(21)22-11-13-23(14-12-22)27(24,25)18-10-6-5-9-17(18)26-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUDWPMDEXYTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2506145.png)
![3,3,3-trifluoro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]propane-1-sulfonamide](/img/structure/B2506147.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)
![ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)

![4-benzyl-1,5-dioxo-N-(propan-2-yl)-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2506152.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-5-one](/img/structure/B2506153.png)
![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2506157.png)


